

# FHK identification NIST mass spectrum library

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## Compound Focus: Furyl hydroxymethyl ketone

CAS No.: 17678-19-2

Cat. No.: S752361

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## NIST Mass Spectral Library Overview

The NIST Mass Spectral Library is an extensively evaluated collection of reference data. The following table summarizes the contents of the latest NIST23 edition.

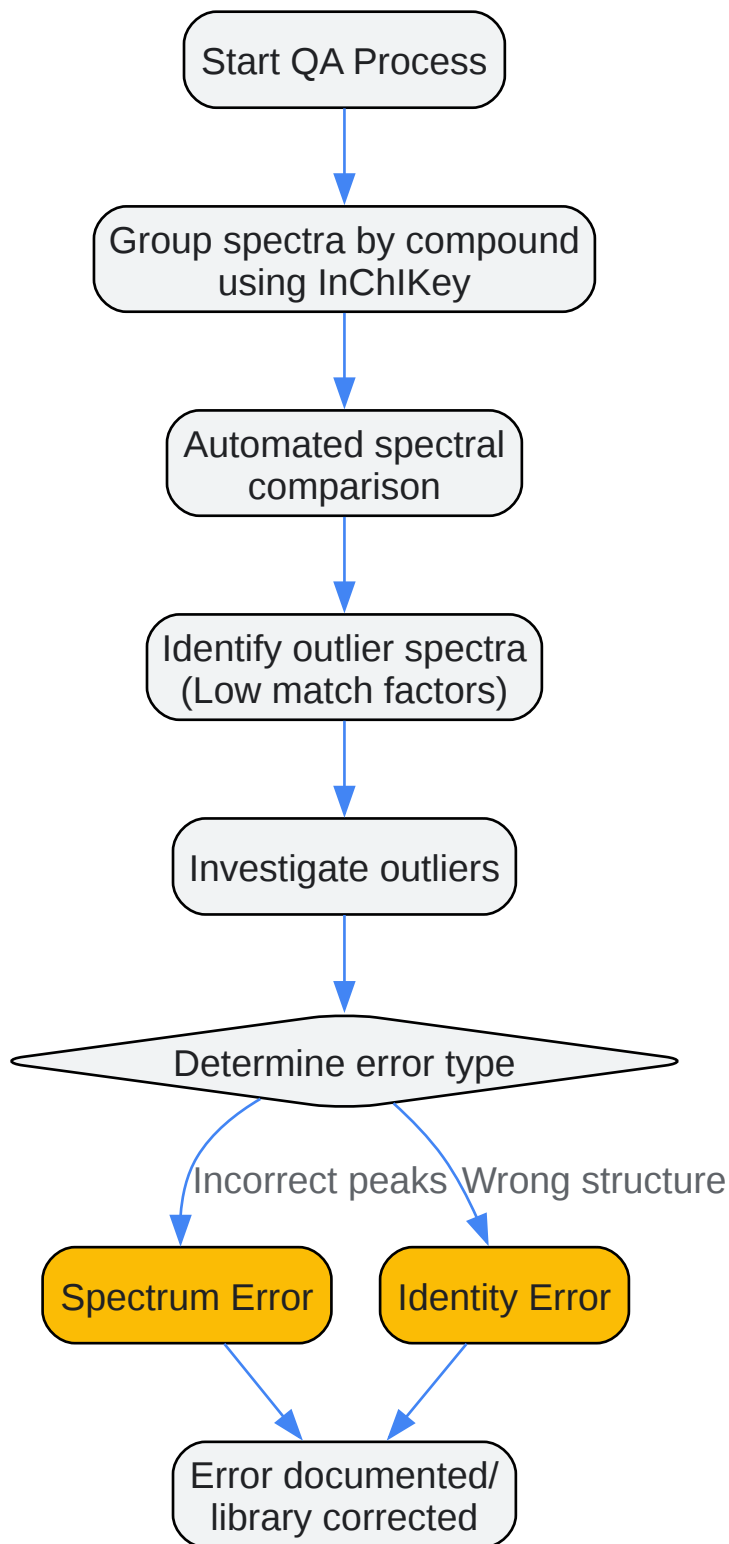
Library Component	Number of Spectra	Number of Compounds	Key Details
Main EI MS Library [1]	394,054 spectra	347,100 compounds	Electron Ionization (EI) spectra; the core library
Replicate EI MS Library [1]	46,954 spectra	(Replicate spectra)	Replicate measurements for the main library
Tandem (MS/MS) Library [1] [2]	2,374,064 spectra	51,501 compounds	Includes high/low-resolution MS/MS from ESI & APCI; 60% more compounds than NIST20 [2]
Retention Index Library [1]	491,790 RI values	180,610 compounds	Provides gas chromatography retention index data

A key strength of the NIST library is its rigorous **quality control** process. Every spectrum is critically examined by experienced mass spectrometrists, and every chemical structure is checked for correctness and consistency [1].

## Methodology for Library Quality Assurance

For your guide, a central experimental protocol should focus on **Inter-Library Comparison**, a method published by NIST scientists to discover and correct errors in mass spectral libraries [3] [4].

The core of this method is to identify outliers by comparing multiple library entries for the same compound. The workflow below outlines this quality assurance process.



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**Key Experimental Steps [3]:**

- **Step 1 - Compound Grouping:** Use **InChIKeys** to group all library entries believed to be the same chemical structure.
- **Step 2 - Spectral Comparison:** Use the **NIST Mass Spectral Search Program** in an automated batch mode to compare spectra within each group. The software calculates a **match factor** from 0 (no match) to 999 (identical spectra).
- **Step 3 - Consensus & Outlier Identification:** When three or more entries are available, the spectrum with consistently low match factors against the others is identified as the outlier.
- **Step 4 - Error Diagnosis:** Investigate outliers using tools like **NIST's MS Interpreter** to determine if the error lies in the spectrum itself (e.g., missing peaks, spurious peaks) or in the associated chemical identifiers [3].

## Supporting Data & Error Checklists

Research applying this methodology to forensic compounds in the NIST library found that among 2,283 target spectra examined, about **1% required further examination** due to anomalous behavior [3]. Errors can be broadly categorized as shown below.

Error Category	Specific Error Examples
<b>Spectrum Errors</b> [3]	Missing peaks, spurious peaks, incorrect peak intensities, inadequate signal-to-noise ratio, uncorrected background.
<b>Identity &amp; Curation Errors</b> [3]	Incorrect chemical structure, wrong chemical formula or molecular mass, inconsistent chemical names or CAS Registry Numbers.

## Standardized Protocols for Seized Drug Analysis

For professionals in drug development and analysis, the **OSAC Forensic Science Standards Library** provides a registry of approved and proposed standards. The table below lists standards relevant to seized drug analysis, which can inform robust experimental protocols [5].

Standard Designation	Title	Status
OSAC 2025-S-0025 [5]	Standard Test Method for the Analysis of Seized Drugs Using Color Tests	Under Development
OSAC 2025-S-0010 [5]	Standard Practice for Reporting Results of the Analysis of Seized Drugs	Under Development
OSAC 2025-N-0024 [5]	Standard Practice for the Analysts' Handling of Evidence Suspected to Contain a Seized Drug	Under Development

## A Note on "FHK" and Spectral Quality

The search results do not contain specific experimental data on the identification of a compound named "FHK." To proceed:

- **Verify the Compound:** Ensure you have the correct and complete chemical name, structure, and CAS Registry Number for "FHK."
- **Assess Spectral Quality:** Be aware that newer machine learning approaches are being developed to automatically evaluate the diagnostic quality of MS/MS spectra, which can impact identification reliability [6].

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## References

1. NIST Standard Reference Database 1A [nist.gov]
2. Tandem Mass Spectral Library | NIST [nist.gov]
3. Mass Spectral Library Quality Assurance by Inter-Library ... [pmc.ncbi.nlm.nih.gov]
4. Mass Spectral Library Quality Assurance by Inter- ... [nist.gov]

5. Forensic Science Standards Library [nist.gov]

6. Predicting the Diagnostic Information of Tandem Mass ... [pmc.ncbi.nlm.nih.gov]

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